molecular formula C25H28O3 B061942 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) CAS No. 184355-68-8

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Cat. No.: B061942
CAS No.: 184355-68-8
M. Wt: 376.5 g/mol
InChI Key: CLAQXRONBVEWMK-UHFFFAOYSA-N
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Description

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is an organic compound characterized by the presence of benzene rings, methyl groups, and hydroxyl functional groups.

Scientific Research Applications

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,3,6-trimethylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXRONBVEWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619616
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184355-68-8
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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